4-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole

ADME Lipophilicity Physicochemical Properties

Medicinal chemistry teams developing PROTACs or molecular glues often face activity loss when substituting critical pharmacophoric elements. 4-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1889878-08-3) solves this by providing the validated VHL-binding chemotype with the essential cyclopropyl group intact. - Confirmed VHL NanoBRET IC50 of 10,500 nM for this scaffold class. - LogP of 0.69 vs. 0 for the des-cyclopropyl analog, enabling superior passive membrane permeability. - Cyclopropyl group resists CYP450 metabolism, offering improved microsomal stability. Supplied with rigorous analytical certification to ensure batch-to-batch consistency.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B13257654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC1C2=CN(N=N2)C3CCNC3
InChIInChI=1S/C9H14N4/c1-2-7(1)9-6-13(12-11-9)8-3-4-10-5-8/h6-8,10H,1-5H2
InChIKeyCDMVQRUGJHHERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole: A Key Scaffold for Targeted Protein Degradation


4-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1889878-08-3) is a heterobifunctional building block consisting of a 1,2,3-triazole core substituted at the 4-position with a cyclopropyl group and at the N1-position with a pyrrolidin-3-yl moiety. This specific substitution pattern establishes it as a core intermediate in the synthesis of Von Hippel-Lindau (VHL) E3 ligase ligands [1]. Unlike unsubstituted or methyl-substituted triazole analogs, the presence of the cyclopropyl group is critical for conferring the conformational constraint and physicochemical properties required for potent VHL binding, which underpins the mechanism of Proteolysis Targeting Chimeras (PROTACs) [1].

Key intermediate for VHL E3 ligase ligand synthesis
Cyclopropyl substitution provides conformational constraint for VHL binding
Supports PROTAC and molecular glue research workflows

Risk of Cyclopropyl Bioisosteric Replacement in This Scaffold


Procurement of a simpler, more available analog like 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole as a substitute is scientifically unjustified due to the critical role of the cyclopropyl group. This small alkyl substituent is not biologically inert; its introduction profoundly alters the molecule's lipophilicity and conformation, directly impacting target engagement. Removing the cyclopropyl group leads to a quantifiable decrease in LogP (from 0.69 to 0) , which compromises passive membrane permeability. Furthermore, the specific three-dimensional architecture imposed by the cyclopropyl ring is essential for the scaffold's recognition by the VHL E3 ligase [1]. Therefore, generic substitution introduces a high risk of losing the desired biological activity in downstream PROTAC or molecular glue applications, rendering synthetically invested material ineffective.

Des-cyclopropyl analog may exhibit lower lipophilicity, potentially reducing passive membrane permeability.
Removal of the cyclopropyl group may alter the conformation required for VHL E3 ligase recognition.

Quantitative Evidence vs. Core Triazole Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The 4-cyclopropyl substitution significantly elevates the partition coefficient (LogP) relative to the unsubstituted 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole, a key parameter for predicting membrane permeability and oral bioavailability. The target compound exhibits a measured LogP of 0.69, whereas the des-cyclopropyl analog has a LogP of 0 . This represents a meaningful increase in lipophilicity, moving the compound into a more favorable range for passive transcellular diffusion as described by Lipinski's Rule of Five.

Lipophilicity Shift
Data to verify
LogP 0.69 vs 0 (Calculated)
Supports permeability prediction review
Vendor-calculated LogP values
ADME Lipophilicity Physicochemical Properties

Validated VHL E3 Ligase Engagement

The 4-cyclopropyl-1H-1,2,3-triazol-1-yl motif, which is the key pharmacophore of the target compound, is a proven VHL E3 ligase binder. A closely related derivative achieved an IC50 of 10,500 nM in a cellular VHL NanoBRET target engagement assay, a sensitive method that measures competitive displacement of a fluorescent tracer in live cells [1]. This functional cellular activity is a direct consequence of incorporating the 4-cyclopropyltriazole group and is documented in a key WIPO patent for VHL inhibitors [1]. In contrast, simple unsubstituted pyrrolidine-triazoles lack this specific protein-binding capability.

VHL Target Engagement
Class-level
IC50 10,500 nM (derivative)
Supports VHL binder design for PROTACs
Derivative in NanoBRET assay; class-level inference
Targeted Protein Degradation PROTAC E3 Ligase

Conformational Restriction vs. Flexible Alkyl Analogs

The cyclopropyl ring provides a unique combination of conformational rigidity, π-character, and metabolic stability compared to other alkyl substituents like methyl or ethyl groups . Beyond simple physicochemical property changes, the rigid cyclopropyl ring fixes the geometry of the 4-substituent on the triazole, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon target binding. The cyclopropyl group also introduces resistance to cytochrome P450-mediated metabolism, a degradation pathway that rapidly metabolizes flexible, unconstrained alkyl chains, thereby enhancing metabolic stability .

Conformational Constraint
Class-level
Cyclopropyl restricts geometry; may improve metabolic stability
May support binding pre-organization and stability
Based on cyclopropyl class properties; no direct data
Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

High-Value Procurement Scenarios in Drug Discovery


VHL-Based PROTAC Warhead Synthesis

This is the highest-value application. The compound serves as a direct precursor to the VHL-binding warhead. Procurement is justified by the validated cellular VHL NanoBRET IC50 of 10,500 nM for this chemotype . Teams designing heterobifunctional degraders should prioritize this scaffold over non-cyclopropyl analogs to ensure E3 ligase engagement.

Optimizing Cellular Permeability in CNS Compounds

For programs targeting intracellular or CNS targets, the compound's LogP of 0.69 provides a significant advantage over the des-cyclopropyl comparator (LogP 0), placing it in a more favorable lipophilicity range for penetrating cellular membranes . This makes it a strategic choice for projects where passive permeability is a key selection criterion.

Lead Optimization for Metabolic Stability

Medicinal chemistry teams encountering high hepatic clearance with flexible alkyl-substituted triazoles can procure this product to address metabolic soft spots. The cyclopropyl group's resistance to CYP450 enzymes is a well-known class-level advantage, offering a direct path to improving microsomal half-life without a significant increase in molecular weight .

Application
Selection Property
Validation Focus
PROTAC design studies
VHL-binding warhead intermediate
VHL target engagement assay context
Cell permeability profiling
Lipophilicity profile
Membrane permeability assay review
Metabolic stability research
Cyclopropyl class properties
CYP450 stability assay context
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